LY 186826

Descripción

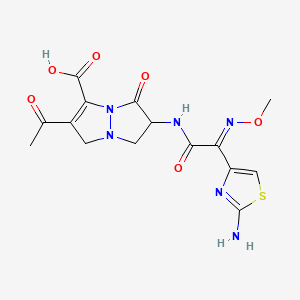

Propiedades

Número CAS |

126165-79-5 |

|---|---|

Fórmula molecular |

C15H16N6O6S |

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C15H16N6O6S/c1-6(22)7-3-20-4-8(13(24)21(20)11(7)14(25)26)17-12(23)10(19-27-2)9-5-28-15(16)18-9/h5,8H,3-4H2,1-2H3,(H2,16,18)(H,17,23)(H,25,26)/b19-10+ |

Clave InChI |

IZZDXJHOVYWBDZ-VXLYETTFSA-N |

SMILES isomérico |

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O |

SMILES canónico |

CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY 186826; LY186826; LY-186826. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY186826

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY186826 is a synthetic antibacterial agent belonging to the bicyclic pyrazolidinone class, developed by Eli Lilly and Company. Characterized by a novel aza-γ-lactam ring structure, its mechanism of action is analogous to that of β-lactam antibiotics, primarily involving the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. By acylating the active site of PBPs, LY186826 effectively blocks the cross-linking of peptidoglycan chains, leading to cell wall weakening, arrest of cell division, and ultimately, bacterial lysis. This document provides a comprehensive overview of the core mechanism of action of LY186826, including its molecular targets, impact on bacterial signaling pathways, and a summary of its antibacterial activity.

Introduction

The emergence of bacterial resistance to conventional antibiotics has necessitated the development of novel antimicrobial agents with unique structural scaffolds. LY186826 represents an effort to expand the arsenal of antibiotics that target bacterial cell wall synthesis. As a member of the bicyclic pyrazolidinone class, it possesses a five-membered γ-lactam ring fused to a pyrazolidinone core, a structural motif designed to mimic the reactive β-lactam ring of penicillins and cephalosporins.[1][2] This design allows it to interact with and inhibit the same molecular targets as β-lactam antibiotics, namely the penicillin-binding proteins.[1][2]

Molecular Mechanism of Action

The primary mechanism of action of LY186826 is the inhibition of bacterial peptidoglycan synthesis through the inactivation of penicillin-binding proteins (PBPs).[1][2]

Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes located in the cytoplasmic membrane that catalyze the final steps of peptidoglycan synthesis. This process involves the cross-linking of peptide side chains of adjacent glycan strands, which provides the structural rigidity of the bacterial cell wall. By binding to the active site of PBPs, LY186826 inhibits their transpeptidase activity, thereby preventing the formation of these crucial cross-links.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The antibacterial effect of LY186826 is a direct consequence of the disruption of peptidoglycan biosynthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by LY186826.

References

An In-depth Technical Guide to LY186826

It appears that "LY186826" is not a publicly recognized or widely documented chemical compound. Extensive searches for this identifier have not yielded specific information related to a substance with this designation. The "LY" prefix is commonly associated with compounds developed by Eli Lilly and Company, but there is no readily available public information for a compound with the number 186826.

This lack of information could be due to several reasons:

-

Incorrect Identifier: The designation "LY186826" may be a typographical error.

-

Internal or Discontinued Code: The identifier might be an internal research code for a compound that was never publicly disclosed or was discontinued in early development stages.

-

Confidential Information: The compound and its associated data may be proprietary and not available in the public domain.

Without a valid and documented compound to analyze, it is not possible to provide a detailed technical guide that meets the user's core requirements for quantitative data, experimental protocols, and visualizations. Further research and clarification of the compound's identity would be necessary to proceed with generating the requested in-depth report.

The Enigmatic Case of LY186826: A Search for a Lost Compound

For researchers, scientists, and professionals in the field of drug development, the history and discovery of a novel compound can provide invaluable insights into therapeutic innovation. However, an exhaustive search for the compound designated LY186826 has yielded no publicly available data, suggesting that this particular identifier may not correspond to a disclosed therapeutic agent from Eli Lilly and Company.

Despite a comprehensive review of scientific literature, patent databases, and clinical trial registries, no records of a compound with the designation LY186826 have been identified. This absence of information prevents the creation of an in-depth technical guide as requested. Standard industry practice involves the assignment of "LY" numbers to compounds under investigation by Eli Lilly. It is plausible that LY186826 was an internal designation for a compound that was discontinued in early-stage research and never publicly disclosed. Alternative possibilities include a typographical error in the compound identifier or its use in a context not captured by public-facing scientific and medical databases.

Without verifiable data, any attempt to detail the discovery, mechanism of action, experimental protocols, or associated signaling pathways for a compound named LY186826 would be purely speculative and fall outside the scope of a factual technical guide.

It is crucial for the integrity of scientific and technical documentation to be based on verifiable and published data. In this instance, the lack of any such data for LY186826 means that a comprehensive guide on its discovery and history cannot be compiled. Researchers interested in the portfolio of Eli Lilly and Company are encouraged to consult publicly available resources for information on their many other documented therapeutic agents.

An In-depth Technical Guide to the Bicyclic Pyrazolidinone LY193239

Disclaimer: The compound LY186826, as specified in the initial request, could not be identified in publicly available scientific literature. Therefore, this guide focuses on a representative and well-documented bicyclic pyrazolidinone antibacterial agent from the same developmental series by Eli Lilly, LY193239 . This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Core Compound Summary

LY193239 is a synthetic, bicyclic pyrazolidinone that acts as a broad-spectrum antibacterial agent. It represents a class of compounds where the traditional β-lactam ring of penicillin and cephalosporin antibiotics is replaced by a five-membered pyrazolidinone ring.[1] This structural modification confers a novel mechanism of action and potential advantages against certain resistant bacterial strains. The antibacterial potency of LY193239 is closely linked to the presence of electron-withdrawing groups on its structure, which enhances its chemical reactivity.[1][2]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Similar to β-lactam antibiotics, the primary mechanism of action of LY193239 is the inhibition of bacterial cell wall synthesis.[1][3] This is achieved through the covalent and irreversible binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3][4] The inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3] The bicyclic pyrazolidinone core of LY193239 mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase domain, allowing it to acylate the active site serine residue and inactivate the enzyme.[4]

Caption: Mechanism of action of LY193239.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of LY193239 against a range of clinically relevant bacteria. MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | 52 clinical isolates (including 4 β-lactamase producers) | Best activity | - | - | [5] |

| Neisseria gonorrhoeae | 14 clinical isolates (including 1 β-lactamase producer) | Best activity | - | - | [5] |

| Neisseria meningitidis | 19 clinical isolates | Best activity | - | - | [5] |

| Enterococcus faecalis | 32 clinical isolates | Insensitive | - | - | [5] |

Note: Specific MIC values were not detailed in the available literature, but relative activity was reported.

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies of LY193239 have been conducted in various animal models to assess its absorption, distribution, metabolism, and excretion.

| Animal Model | Dosing Route | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Mice | - | Data not available | Data not available | Data not available | [6] |

| Rats | - | Data not available | Data not available | Data not available | [6] |

| Monkeys (Macaca mulatta) | - | Data not available | Data not available | Data not available | [6] |

Note: While pharmacokinetic behavior was explored in these models, specific quantitative parameters for LY193239 were not available in the reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of LY193239 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of LY193239 is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum (e.g., 5 x 105 CFU/mL) is prepared in broth.

-

Inoculation: The wells of a microtiter plate containing the serially diluted LY193239 are inoculated with the bacterial suspension.

-

Incubation: The microtiter plates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of LY193239 that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of LY193239 to specific PBPs is determined through a competitive binding assay. This assay measures the ability of LY193239 to compete with a labeled penicillin (e.g., radiolabeled or fluorescently labeled) for binding to PBPs.

Protocol:

-

Preparation of Bacterial Membranes: The bacterial strain of interest is cultured, and the cell membranes containing the PBPs are isolated.

-

Competitive Binding: The isolated membranes are incubated with varying concentrations of unlabeled LY193239.

-

Labeling: A fixed concentration of a labeled penicillin (e.g., 3H-benzylpenicillin) is added to the mixture.

-

Separation: The PBPs are separated by SDS-PAGE.

-

Detection and Quantification: The amount of labeled penicillin bound to each PBP is detected (e.g., by autoradiography or fluorescence scanning) and quantified. A decrease in the signal from the labeled penicillin in the presence of LY193239 indicates competition for the same binding site.

-

IC50 Determination: The concentration of LY193239 that inhibits 50% of the labeled penicillin binding (IC50) is calculated to determine the binding affinity.

Caption: Workflow for PBP binding affinity assay.

Conclusion

LY193239 is a notable example of the bicyclic pyrazolidinone class of antibacterial agents, demonstrating a mechanism of action centered on the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins. While its development status is not fully public, the available data indicate its potential as a broad-spectrum antibacterial agent. Further research and publication of more extensive quantitative data would be invaluable for a complete understanding of its therapeutic potential.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

LY186826: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the glycopeptide antibiotic LY186826 (also referred to in literature as LY264826). It includes quantitative in vitro activity data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the experimental workflow used to determine its efficacy.

Core Antibacterial Activity

LY186826 demonstrates potent activity primarily against a wide range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy against Gram-negative bacteria is limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial spectrum.

Table 1: In Vitro Activity of LY186826 against Gram-Positive Aerobes

| Bacterial Species | Number of Isolates | MIC90 (μg/mL) | Comparator: Vancomycin MIC90 (μg/mL) |

| Staphylococcus aureus (Oxacillin-Resistant) | Not Specified | 0.5[1] | Not Specified |

| Staphylococcus haemolyticus | Not Specified | 2.0[1] | Not Specified |

| Coagulase-Negative Staphylococci | Not Specified | 4- to 32-fold lower than Teicoplanin[1] | Not Specified |

| Enterococcus spp. | Not Specified | 0.5[1] | Not Specified |

| Streptococcus pyogenes | Not Specified | 0.25 | >0.5 |

| Streptococcus pneumoniae | Not Specified | 0.25 | 0.5 |

| Listeria monocytogenes | Not Specified | 0.5 | 1.0 |

| Bacillus cereus | Not Specified | 0.25[1] | Not Specified |

| Corynebacterium jeikeium | Not Specified | 0.12[1] | Not Specified |

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of LY186826 against Anaerobic Bacteria

| Bacterial Species | MIC Range (μg/mL) |

| Clostridium spp. | ≤0.25 |

| Peptococci | <0.5 |

| Peptostreptococci | <0.5 |

| Fusobacterium spp. | <0.5 |

| Bacteroides spp. | Resistant |

Mechanism of Action

As a glycopeptide antibiotic, LY186826 functions by inhibiting bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan polymer. The resulting disruption of the cell wall integrity leads to bacterial cell death.

Caption: Mechanism of action of LY186826, a glycopeptide antibiotic.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were likely generated using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol (Based on CLSI Standards)

This protocol describes a standardized method for determining the MIC of an antibacterial agent against aerobically growing bacteria.

-

Preparation of Antimicrobial Agent Stock Solution:

-

Weigh a precise amount of the antimicrobial agent (e.g., LY186826) and dissolve it in a suitable solvent to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be used.

-

Dispense 100 µL of the antimicrobial stock solution (at twice the desired highest final concentration) into well 1 of each corresponding row.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL.

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plate for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Caption: Experimental workflow for Broth Microdilution MIC testing.

References

An In-depth Technical Guide to Gemcitabine (2',2'-difluoro-2'-deoxycytidine)

Introduction: Gemcitabine (dFdC), marketed under the brand name Gemzar® by Eli Lilly and Company, is a nucleoside analog of deoxycytidine with established broad-spectrum antitumor activity.[1][2] Originally investigated for its antiviral properties, gemcitabine is now a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, ovarian, and bladder cancers.[3][4] This technical guide provides a comprehensive overview of gemcitabine's mechanism of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

Gemcitabine is a prodrug that requires intracellular transport and enzymatic activation to exert its cytotoxic effects.[1][5] The primary mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis.[6][7]

-

Cellular Uptake and Activation: Gemcitabine is transported into cells by nucleoside transporters.[5] Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). Subsequently, other kinases convert dFdCMP to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][7]

-

Inhibition of DNA Synthesis:

-

Chain Termination: The triphosphate metabolite, dFdCTP, competitively inhibits the incorporation of the natural nucleotide dCTP into the growing DNA strand by DNA polymerase.[7] After the incorporation of dFdCTP, one additional deoxynucleotide is added, after which DNA polymerase is unable to proceed. This process, known as "masked chain termination," effectively halts DNA elongation.[1] The incorporated gemcitabine is difficult for proofreading enzymes to remove.[1]

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further hindering DNA synthesis and repair.[7]

-

-

Self-Potentiation: Gemcitabine exhibits a unique property of self-potentiation. The inhibition of RNR by dFdCDP leads to a decrease in the concentration of dCTP, which in turn enhances the phosphorylation of gemcitabine to its active triphosphate form and its incorporation into DNA.[1][5]

-

Induction of Apoptosis: The disruption of DNA synthesis and repair mechanisms triggers cellular stress responses and damage-signaling pathways, ultimately leading to programmed cell death (apoptosis).[6][8]

Signaling Pathways

Gemcitabine's cytotoxic activity is intertwined with the modulation of several key signaling pathways involved in cell cycle regulation, DNA damage response, and apoptosis.

-

DNA Damage Response and Checkpoint Signaling: Gemcitabine-induced DNA damage and replication stress activate two major checkpoint signaling pathways. One pathway involves the activation of Ataxia-Telangiectasia Mutated (ATM) kinase and Checkpoint Kinase 2 (Chk2) in response to double-strand breaks. The other pathway is activated by stalled replication forks and involves the Rad9-Hus1-Rad1 complex, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Checkpoint Kinase 1 (Chk1).[9] Activation of these pathways can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too severe, apoptosis.[9]

-

JNK and p38 MAPK Signaling: Gemcitabine has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[8] These pathways are typically associated with cellular stress responses and can mediate apoptotic cell death.[8]

-

Wnt/β-Catenin Signaling: The Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival, has been implicated in gemcitabine resistance.[5] In some cancer models, activation of this pathway is associated with reduced sensitivity to gemcitabine-induced apoptosis.[5]

-

NF-κB Signaling: The transcription factor NF-κB, a central regulator of inflammation and cell survival, can be influenced by gemcitabine treatment. Gemcitabine can stimulate the expression of pro-inflammatory cytokines, and this effect can be modulated by signaling through death receptors like CD95.[10]

Quantitative Data

Preclinical Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of gemcitabine in various preclinical models.

| Parameter | Species | Dose & Route | Value | Reference |

| Cmax | Mouse | 20 mg/kg IV | 67.2 µM | [11] |

| Tmax | Mouse | 228 nmol/g PO | 30 min | [11] |

| Oral Bioavailability | Mouse | 228 nmol/g PO | 18.3% | [11] |

| T½ (intravenous) | Dog | 350 mg IV | 99.3 ± 5.2 min | [12] |

| T½ (intravesical) | Dog | 350 mg intravesical | 328 ± 6.8 min | [12] |

Clinical Pharmacokinetics

This table presents pharmacokinetic parameters of gemcitabine in cancer patients.

| Parameter | Patient Population | Dose & Infusion Rate | Value | Reference |

| Clearance | Cancer Patients | Varied | 2.70 L/min (31.0% interpatient variability) | [13] |

| Volume of Distribution (steady state) | Cancer Patients | Varied | 30 L | [13] |

| Plasma Half-life (T½) | Cancer Patients | 30-min infusion | 5-20 min | [14] |

| Peak Plasma Concentration (Cmax) | Cancer Patients | 1000 mg/m² (30-min infusion) | 32 µM | [14] |

| Peak Plasma Concentration (Cmax) | Cancer Patients | 1250 mg/m² (30-min infusion) | 53-70 µM | [14] |

Clinical Efficacy

The following table highlights key efficacy data from clinical trials involving gemcitabine.

| Indication | Treatment Regimen | Endpoint | Result | Reference |

| Locally Advanced Cervical Cancer | Gemcitabine + Cisplatin + Radiation vs. Cisplatin + Radiation | 3-year Progression-Free Survival | 74% vs. 65% (p=0.029) | |

| Metastatic Squamous NSCLC | Necitumumab + Gemcitabine + Cisplatin vs. Gemcitabine + Cisplatin | Median Overall Survival | 11.5 months vs. 9.9 months | [15] |

| Metastatic Pancreatic Cancer | LY2603618 + Gemcitabine vs. Gemcitabine alone | Median Overall Survival | 7.8 months vs. 8.3 months | [16] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of gemcitabine on cancer cell lines by measuring cell viability.[17]

Materials:

-

Target cancer cell line (e.g., MiaPaCa-2, PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Gemcitabine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treatment: Prepare serial dilutions of gemcitabine in complete culture medium. Add the gemcitabine solutions to the wells. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[17]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 540 or 570 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of gemcitabine that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol quantifies apoptosis and distinguishes between apoptotic and necrotic cells following gemcitabine treatment.[18]

Materials:

-

Target cancer cell line

-

6-well plates

-

Gemcitabine hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of gemcitabine for the desired duration (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a typical study to evaluate the antitumor efficacy of gemcitabine in an animal model.[19][20]

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line for xenograft

-

Gemcitabine hydrochloride

-

Sterile 0.9% Sodium Chloride (Normal Saline) for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the gemcitabine dosing solution in sterile 0.9% Sodium Chloride. Administer gemcitabine to the treatment group via a specified route (e.g., intravenous or intraperitoneal) and schedule (e.g., once or twice weekly). The control group receives the vehicle only.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the gemcitabine-treated and control groups to determine antitumor efficacy.

Visualizations

Signaling Pathways

References

- 1. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine - Wikipedia [en.wikipedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicology and pharmacokinetics of intravesical gemcitabine: a preclinical study in dogs. [vivo.weill.cornell.edu]

- 13. [Population pharmacokinetics of gemcitabine applied to personalize the dosage used in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ‘Eli Lilly cancer drug improves survival’ | The Pharma Times | Pharma & Health Care News Portal [thepharmatimes.in]

- 16. A phase II study to evaluate LY2603618 in combination with gemcitabine in pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Antineoplastic effect of gemcitabine in an animal model of superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Efficacy Data for Compound LY186826

Despite a comprehensive search for initial efficacy studies, no publicly available scientific literature, clinical trial data, or other documentation could be found for a compound designated as LY186826.

This prevents the creation of the requested in-depth technical guide, as there is no accessible information regarding its mechanism of action, experimental protocols, or any quantitative efficacy data. The search included queries for alternative names, chemical structures, and patent information, none of which yielded specific results for LY186826.

It is possible that LY186826 is an internal compound designation that was discontinued early in the drug development process and never resulted in published research. Alternatively, the designation may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If "LY186826" is a known internal designation within an organization, relevant data may exist in internal archives. Without public data, a summary of its efficacy, detailed experimental protocols, and visualizations of its signaling pathways cannot be generated.

LY186826: A Technical Guide to a Bicyclic Pyrazolidinone Antibiotic

Introduction

LY186826 is a synthetic bicyclic pyrazolidinone antibiotic that has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally distinct from traditional β-lactam antibiotics, LY186826 and its analogs represent a class of compounds that function through a related mechanism of action, primarily involving the inhibition of bacterial cell wall synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of LY186826, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

LY186826 is characterized by a novel aza-γ-lactam ring structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H16N6O6S | MedChemExpress |

| Molecular Weight | 408.39 g/mol | MedChemExpress |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-5-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | PubChem |

| SMILES String | CO\N=C(/C(=O)NC1CN2CC(C(C)=O)=C(N2C1=O)C(O)=O)c1csc(N)n1 | MyBioSource |

| Solubility | <1 mg/mL in water | MyBioSource |

| Physical State | Solid powder | MyBioSource |

Chemical Structure:

Caption: 2D Chemical Structure of LY186826.

Experimental Protocols

Synthesis of LY186826

The synthesis of LY186826 is achieved through a multi-step process involving a key 1,3-dipolar cycloaddition reaction.[2] A representative synthetic scheme is outlined below.

Workflow for the Synthesis of LY186826:

Caption: General synthetic workflow for LY186826.

Detailed Protocol:

-

Hydrazide Formation: N-(tert-butoxycarbonyl)-L-serine methyl ester is reacted with hydrazine to form the corresponding hydrazide.

-

Diacylation: The resulting hydrazide is acylated with trifluorothioacetic acid S-ethyl ester to yield a diacylated hydrazine.

-

Pyrazolidinone Formation: The diacylated hydrazine undergoes cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to afford the pyrazolidinone.

-

Deacylation: The pyrazolidinone is deacylated with sodium hydroxide to furnish 4(S)-(tert-butoxycarbonyl)pyrazolidin-3-one.

-

Adduct Formation: The pyrazolidinone is condensed with a vinylphosphonate to give the corresponding adduct.

-

Bicyclic Ring Cyclization: The adduct is cyclized with an oxalyl monoester chloride in the presence of diisopropylethylamine (DIEA) to yield the pyrazolopyrazole bicyclic system.

-

Deprotection and Acylation: The final compound is deprotected under acidic conditions and subsequently acylated with a thiazole derivative using a Palladium(0) catalyst to furnish LY186826.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of LY186826 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

Workflow for MIC Determination:

Caption: Experimental workflow for MIC determination.

Protocol:

-

A two-fold serial dilution of LY186826 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of LY186826 that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

The interaction of LY186826 with its target proteins is assessed through a competitive binding assay with radiolabeled penicillin G.

Protocol:

-

Bacterial membranes containing PBPs are prepared from the test organism.

-

The membranes are incubated with various concentrations of LY186826.

-

A fixed, saturating concentration of radiolabeled penicillin G (e.g., [³H]benzylpenicillin) is added to the mixture.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

-

The gel is subjected to fluorography to visualize the radiolabeled PBPs.

-

The concentration of LY186826 that inhibits 50% of the binding of the radiolabeled penicillin G to a specific PBP (IC₅₀) is determined by densitometry.

β-Lactamase Stability Assay

The susceptibility of LY186826 to hydrolysis by β-lactamase enzymes is evaluated using a spectrophotometric assay.

Protocol:

-

A solution of LY186826 of known concentration is prepared in a suitable buffer.

-

A purified β-lactamase enzyme is added to the solution.

-

The hydrolysis of the β-lactam ring is monitored over time by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.

-

The rate of hydrolysis is calculated from the change in absorbance and compared to that of a known β-lactamase-labile antibiotic.

Mechanism of Action

The antibacterial properties of LY186826 are attributed to its ability to interfere with bacterial cell wall biosynthesis, a mechanism it shares with β-lactam antibiotics.[1] The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, the major component of the bacterial cell wall.

Signaling Pathway of Bacterial Cell Wall Synthesis Inhibition:

Caption: Inhibition of bacterial cell wall synthesis by LY186826.

By binding to and inactivating PBPs, LY186826 disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in cell lysis and bacterial death.

Conclusion

LY186826 is a potent bicyclic pyrazolidinone antibiotic with a mechanism of action analogous to that of β-lactam antibiotics. Its unique chemical structure provides a scaffold for the development of novel antibacterial agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study and development of new antibiotics. Further investigation into the structure-activity relationships and microbiological spectrum of LY186826 and its derivatives is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for LY 186826 In Vitro Antibacterial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: LY 186826 is a glycopeptide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination and time-kill assays. The provided data is based on studies of the closely related compound LY264826, a new, naturally occurring glycopeptide.

I. Data Presentation: In Vitro Activity of LY264826

The following tables summarize the Minimum Inhibitory Concentration (MIC) of LY264826 against various bacterial strains. This data is crucial for understanding the antibacterial spectrum and potency of this class of glycopeptide antibiotics.

Table 1: MIC of LY264826 against Methicillin-Susceptible and -Resistant Staphylococci

| Bacterial Species | Methicillin Susceptibility | MIC90 (µg/mL) |

| Staphylococcus aureus | Susceptible | 1 |

| Staphylococcus aureus | Resistant | 1 |

| Coagulase-negative staphylococci | Susceptible | Similar to S. aureus |

| Coagulase-negative staphylococci | Resistant | Similar to S. aureus |

Table 2: Comparative MIC90 of LY264826 and Other Glycopeptides against Various Streptococci

| Bacterial Species | LY264826 (µg/mL) | Vancomycin (µg/mL) | Teicoplanin (µg/mL) |

| Streptococcus pyogenes | 0.25 | 0.5 | 0.125 |

| Enterococci | - | (8-fold less active) | (2-fold less active) |

| Streptococcus pneumoniae | 0.25 | - | - |

Table 3: MIC of LY264826 against Other Gram-Positive and Anaerobic Bacteria

| Bacterial Species | MIC (µg/mL) |

| Listeria monocytogenes | 0.5 |

| Clostridium spp. | ≤ 0.25 |

| Peptococci | < 0.5 |

| Peptostreptococci | < 0.5 |

| Fusobacterium | < 0.5 |

Note on Resistance: Bacteroides species, Enterobacteriaceae, Flavobacterium, and Neisseria spp. have been found to be resistant to LY264826.[1]

Bactericidal Activity: For S. aureus, S. pyogenes, and S. pneumoniae, the Minimum Bactericidal Concentrations (MBCs) were found to be within one dilution of the MICs.[1] However, for enterococci, the MBC was ≥32-fold greater than the MIC.[1]

II. Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These are standard methods and can be adapted based on the specific laboratory equipment and bacterial strains used.

A. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[4]

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for measuring turbidity)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.[3] b. The final volume in each well should be 50 µL after adding the bacterial inoculum. The concentrations should typically range to cover the expected MIC. c. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[2]

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][5] c. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[2]

-

Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[2]

B. Time-Kill Assay Protocol

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[6][7]

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Sterile dilution tubes and agar plates for colony counting

Procedure:

-

Preparation: a. Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube without the antibiotic.

-

Inoculation: a. Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Inoculate each tube with the bacterial suspension.

-

Incubation and Sampling: a. Incubate the tubes at 37°C with constant shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[8]

-

Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline or broth. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on the plates.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. b. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

III. Mandatory Visualizations

Experimental Workflow for In Vitro Antibacterial Assays

Caption: Workflow for MIC and Time-Kill Assays.

Mechanism of Action Signaling Pathway (General Glycopeptide)

Caption: General mechanism of action for glycopeptide antibiotics.

References

- 1. In vitro activity of LY264826 compared to other glycopeptides and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.wiki [static.igem.wiki]

- 7. 抗生素杀灭曲线 [sigmaaldrich.com]

- 8. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY264826 (Chloroeremomycin) in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY264826, also known as Chloroeremomycin, is a naturally occurring glycopeptide antibiotic produced by Amycolatopsis orientalis. As a member of the glycopeptide class, which includes vancomycin and teicoplanin, LY264826 exhibits potent activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of cell wall synthesis, a critical process for bacterial viability. These application notes provide detailed protocols for the evaluation of LY264826's antimicrobial properties in a research setting.

Mechanism of Action

Glycopeptide antibiotics, including LY264826, disrupt the biosynthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for elongating and cross-linking the peptidoglycan chains. The resulting inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.

Caption: Mechanism of action of LY264826.

Data Presentation: In Vitro Activity of LY264826

The following tables summarize the minimum inhibitory concentrations (MICs) of LY264826 against various Gram-positive bacteria as reported in the literature. MICs are presented as MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).

Table 1: Activity of LY264826 against Staphylococci

| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1.0 |

| Staphylococcus aureus (methicillin-resistant) | 0.5 | 1.0 |

| Coagulase-negative staphylococci (methicillin-susceptible) | 0.5 | 1.0 |

| Coagulase-negative staphylococci (methicillin-resistant) | 0.5 | 1.0 |

| Staphylococcus haemolyticus | 1.0 | 2.0 |

Table 2: Activity of LY264826 against Streptococci and Enterococci

| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | 0.12 | 0.25 |

| Streptococcus pneumoniae | 0.12 | 0.25 |

| Enterococcus faecalis | 0.25 | 0.5 |

| Enterococcus faecium | 0.25 | 0.5 |

| Enterococcus spp. | 0.25 | 0.5 |

Table 3: Activity of LY264826 against other Gram-positive bacteria

| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Listeria monocytogenes | 0.25 | 0.5 |

| Clostridium difficile | ≤0.25 | ≤0.25 |

| Bacillus cereus | 0.12 | 0.25 |

| Corynebacterium jeikeium | 0.06 | 0.12 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of LY264826 that visibly inhibits the growth of a microorganism.

Materials:

-

LY264826 stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of LY264826 dilutions:

-

Perform serial two-fold dilutions of the LY264826 stock solution in CAMHB in the 96-well plate to achieve final concentrations typically ranging from 64 to 0.06 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of LY264826 at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.

-

Application Notes and Protocols for LY2109761 (Potential Correction for LY 186826)

A Note on the Compound Name: Initial searches for "LY 186826" did not yield a specific, well-documented compound for experimental use. It is highly probable that this is a typographical error and the intended compound is LY2109761 , a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor type I and II (TβRI/II) kinases.[1][2][3] The following application notes and protocols are therefore provided for LY2109761.

Introduction to LY2109761

LY2109761 is a small molecule inhibitor that dually targets the kinase activities of TGF-β receptor type I (TβRI) and type II (TβRII).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] Dysregulation of this pathway is implicated in the progression of various diseases, particularly cancer, where it can promote tumor growth, metastasis, and resistance to therapy.[4][5][6] LY2109761 exerts its biological effects by inhibiting the phosphorylation of downstream mediators, primarily Smad2.[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for LY2109761 for easy reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 441.52 g/mol | [1] |

| CAS Number | 700874-71-1 | [1] |

| Chemical Formula | C₂₆H₂₇N₅O₂ | [1] |

Table 2: In Vitro Inhibitory Activity

| Target | IC₅₀ / Kᵢ | Reference |

| TβRI | Kᵢ: 38 nM | [1][2][3] |

| TβRII | Kᵢ: 300 nM | [1][2][3] |

Table 3: Solubility Information

| Solvent | Concentration | Notes | Reference |

| DMSO | ≥22.1 mg/mL | Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. Ultrasonic and gentle warming (to 60°C) can aid dissolution. | [1][7] |

| Ethanol | Insoluble | [1] | |

| Water | Insoluble | [1][8] |

Experimental Protocols

Preparation of LY2109761 Stock Solution

Objective: To prepare a concentrated stock solution of LY2109761 for use in in vitro experiments.

Materials:

-

LY2109761 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

Protocol:

-

Bring the LY2109761 powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of LY2109761 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.415 mg of LY2109761 in 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37-60°C) and sonication can be used to facilitate dissolution if necessary.[7]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol

Objective: To assess the effect of LY2109761 on cell proliferation, migration, or signaling pathways in cultured cells.

Materials:

-

Cultured cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

LY2109761 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Reagents for the specific assay (e.g., MTT or CCK-8 for proliferation, Transwell inserts for migration, antibodies for Western blotting)

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume logarithmic growth (typically overnight).

-

Compound Dilution: On the day of treatment, prepare serial dilutions of the LY2109761 stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all treatment groups, including a vehicle control (medium with the same concentration of DMSO without the compound).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of LY2109761 or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

-

Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions.

-

Proliferation Assay (e.g., MTT/CCK-8): Add the assay reagent to each well, incubate for the recommended time, and then measure the absorbance to determine cell viability.[6]

-

Migration/Invasion Assay (e.g., Transwell): Cells are seeded in the upper chamber of a Transwell insert with serum-free media containing LY2109761, and the lower chamber contains media with a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the bottom of the insert are stained and counted.[6]

-

Western Blotting for Signaling Pathway Analysis: After treatment, lyse the cells and collect the protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2 to assess the inhibition of the TGF-β pathway.[2][5]

-

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the TGF-β signaling pathway inhibited by LY2109761 and a typical experimental workflow for its in vitro evaluation.

Caption: TGF-β signaling pathway and the inhibitory action of LY2109761.

Caption: A typical experimental workflow for in vitro evaluation of LY2109761.

References

- 1. apexbt.com [apexbt.com]

- 2. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. TGF-β receptor inhibitor LY2109761 enhances the radiosensitivity of gastric cancer by inactivating the TGF-β/SMAD4 signaling pathway | Aging [aging-us.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antimicrobial Agents

Note: An extensive search for the specific compound "LY 186826" did not yield any publicly available information regarding its chemical structure, mechanism of action, or antimicrobial activity. Therefore, these application notes provide a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent, which can be adapted by researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical parameter used to evaluate the potency of new antimicrobial compounds, monitor the emergence of resistance, and guide the selection of appropriate therapeutic agents.[1] This document outlines standardized protocols for determining the MIC of a novel antibacterial agent using the broth microdilution method, a widely accepted and utilized technique.[3][4][5]

Key Concepts:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specific incubation period under controlled conditions.[1][2][3]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from wells showing no visible growth in an MIC assay.[1]

-

Clinical Breakpoints: Pre-established MIC values used to classify a microorganism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[3]

Data Presentation: Hypothetical MIC Data

The following tables are templates for presenting MIC data for a novel antimicrobial agent against common quality control (QC) strains and a panel of clinical isolates.

Table 1: MIC of Novel Agent Against QC Bacterial Strains

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Escherichia coli | 25922 | 1 - 4 |

| Pseudomonas aeruginosa | 27853 | 4 - 16 |

| Enterococcus faecalis | 29212 | 2 - 8 |

| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |

Table 2: MIC Distribution of Novel Agent Against a Panel of Clinical Isolates

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Resistant S. aureus (MRSA) (100) | 2 | 8 | 0.5 - 32 |

| Vancomycin-Resistant Enterococci (VRE) (50) | 4 | 16 | 1 - >64 |

| Multi-Drug Resistant P. aeruginosa (100) | 8 | 32 | 2 - 128 |

| Extended-Spectrum β-lactamase (ESBL) producing E. coli (100) | 1 | 4 | 0.25 - 16 |

-

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.

-

MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][5]

Materials

-

Novel antimicrobial agent (stock solution of known concentration)

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[3]

-

Bacterial strains (QC strains and clinical isolates)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Sterile petri dishes and agar plates for purity checks

Preparation of Antimicrobial Agent Dilutions

-

Prepare a stock solution of the novel antimicrobial agent in a suitable solvent.[3] The concentration should be at least 10 times the highest concentration to be tested.

-

Perform serial two-fold dilutions of the antimicrobial agent in the appropriate broth medium to achieve the desired concentration range in the microtiter plate.[3]

-

Add 50 µL of each antimicrobial dilution to the wells of the 96-well plate.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile broth and vortex to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

-

Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include appropriate controls on each plate:[3]

-

Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

-

Sterility Control: Wells containing broth only to check for contamination.

-

-

Seal the plates or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[4][5]

Reading and Interpreting Results

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).[3]

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway

As no information is publicly available for this compound, a diagram of its affected signaling pathways cannot be provided. For a novel compound, elucidation of the mechanism of action and its impact on bacterial signaling pathways would be a subsequent research objective following initial MIC determination. This would typically involve studies such as macromolecular synthesis assays, transcriptomics, proteomics, and specific enzyme inhibition assays.

Quality Control

To ensure the accuracy and reproducibility of MIC testing, it is essential to include reference quality control (QC) strains with known MIC values in each assay run. The obtained MIC values for the QC strains should fall within the acceptable ranges established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Troubleshooting

| Issue | Possible Cause | Solution |

| No growth in the growth control well | Inoculum viability issue or incorrect incubation conditions. | Use a fresh bacterial culture and verify incubator temperature and atmosphere. |

| Growth in the sterility control well | Contamination of broth, plates, or reagents. | Use fresh, sterile materials and maintain aseptic technique. |

| MIC values for QC strains are out of range | Procedural error (e.g., incorrect inoculum density, improper dilution). | Review and strictly adhere to the standardized protocol. |

| "Skipped" wells (growth at higher concentrations than the MIC) | Contamination, improper mixing, or drug precipitation. | Ensure proper mixing of reagents and check for drug solubility issues. |

References

- 1. Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lilly Asks to Join GLP-1 Compounding Lawsuit - BioSpace [biospace.com]

- 3. qz.com [qz.com]

- 4. FDA rethinking block on compounding of Lilly's obesity drug | pharmaphorum [pharmaphorum.com]

- 5. fiercepharma.com [fiercepharma.com]

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Inhibitors

Preliminary Note on LY 186826: Extensive searches of scientific literature and databases did not yield specific information regarding a compound designated "this compound" in the context of bacterial cell wall synthesis. Therefore, this document provides a comprehensive overview and detailed protocols using well-characterized inhibitors of this pathway, which can be adapted for the study of novel compounds.

Application Notes

The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is primarily composed of peptidoglycan (PG). The intricate multi-step process of peptidoglycan synthesis presents numerous targets for antimicrobial agents.[1][2][3] Understanding the mechanism of action of compounds that inhibit this pathway is crucial for the discovery and development of new antibiotics. These notes outline the application of various experimental approaches to characterize inhibitors of bacterial cell wall synthesis.

Mechanism of Action:

Inhibitors of bacterial cell wall synthesis can be broadly categorized based on their target within the pathway:

-

Inhibition of Precursor Synthesis: Some antibiotics act within the cytoplasm to prevent the formation of the basic building blocks of peptidoglycan. A key example is D-cycloserine, which inhibits the enzymes D-alanine racemase and D-Ala-D-Ala ligase.[2]

-

Inhibition of Glycan Chain Elongation (Transglycosylation): This step involves the polymerization of disaccharide-peptide units from Lipid II into growing glycan chains on the outer surface of the cytoplasmic membrane. This process is a target for glycopeptide antibiotics like vancomycin, which sterically hinders the glycosyltransferase enzymes.[2][4]

-

Inhibition of Peptide Cross-linking (Transpeptidation): The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, which provides the cell wall with its rigid structure. This reaction is catalyzed by penicillin-binding proteins (PBPs).[1][5] β-lactam antibiotics, such as penicillins and cephalosporins, are classic examples of drugs that inhibit this step by acylating the active site of PBPs.[6][7]

Key Research Applications:

-

Screening for Novel Antibiotics: High-throughput screening assays can be employed to identify new compounds that inhibit bacterial cell wall synthesis.

-

Mechanism of Action Studies: A battery of assays can elucidate the specific target of a novel antibiotic within the peptidoglycan synthesis pathway.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogs of a lead compound, researchers can determine the chemical moieties essential for its antibacterial activity.

-

Resistance Studies: Understanding how bacteria develop resistance to cell wall synthesis inhibitors is critical for designing next-generation antibiotics. This can involve identifying mutations in the target enzymes or the emergence of bypass pathways.

Data Presentation

Quantitative data is essential for comparing the potency of different compounds and understanding their spectrum of activity. Minimum Inhibitory Concentration (MIC) is a key metric.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Common Cell Wall Synthesis Inhibitors

| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli |

| Penicillin G | 0.015 - 0.12 | 16 - >128 | 0.008 - 0.06 | >128 |

| Oxacillin | 0.12 - 0.5 | 4 - >128 | 0.06 - 2 | >128 |

| Vancomycin | 0.5 - 2 | 0.5 - 2 | 0.12 - 0.5 | >128 |

| Ceftaroline | 0.12 - 0.5 | 0.25 - 1 | ≤0.008 - 0.25 | 0.5 - 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Affinity of β-Lactams for Penicillin-Binding Proteins (PBPs) of S. aureus

| β-Lactam | PBP1 (IC50, µg/mL) | PBP2 (IC50, µg/mL) | PBP3 (IC50, µg/mL) | PBP4 (IC50, µg/mL) | PBP2a (IC50, µg/mL) |

| Nafcillin | 0.1 | 0.5 | 0.2 | 5 | >100 |

| Ceftaroline | 0.05 | 0.1 | 0.03 | 1 | 0.1 - 1 |

IC50 (50% inhibitory concentration) values indicate the concentration of the antibiotic required to inhibit binding to the PBP by 50%. Data is representative and can vary.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial agent stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: a. From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the antimicrobial agent stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume to 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]

Protocol 2: Whole-Cell Peptidoglycan Synthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of permeabilized bacterial cells.

Materials:

-

Bacterial strain (e.g., Escherichia coli)

-

Tris-HCl buffer

-

MgCl2, KCl, ATP, Phosphoenolpyruvate (PEP)

-

Radiolabeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

-

Test compound

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Permeabilization: a. Grow bacteria to mid-log phase. b. Harvest cells by centrifugation and wash with buffer. c. Resuspend the cell pellet in buffer and subject to a freeze-thaw cycle to permeabilize the cells.

-

Inhibition Assay: a. In a microcentrifuge tube, combine the permeabilized cells, buffer, MgCl2, KCl, ATP, and PEP. b. Add the test compound at various concentrations (or a vehicle control). c. Pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding [14C]UDP-GlcNAc. e. Incubate for 30-60 minutes at 37°C.

-

Precipitation and Measurement: a. Stop the reaction by adding cold TCA. b. Incubate on ice for 30 minutes to precipitate the peptidoglycan. c. Collect the precipitate by filtration through a glass fiber filter. d. Wash the filter with TCA and then ethanol. e. Dry the filter and place it in a scintillation vial with scintillation fluid. f. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Determine the IC50 value of the compound.

Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of a test compound to compete with a labeled β-lactam for binding to PBPs.

Materials:

-

Bacterial membrane preparation containing PBPs

-

Bocillin FL (a fluorescently labeled penicillin)

-

Test compound (unlabeled β-lactam or other inhibitor)

-

SDS-PAGE reagents and apparatus

-

Fluorescence imager

Procedure:

-

Membrane Preparation: a. Grow bacteria to mid-log phase and harvest by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and pellet the cell debris at low speed. c. Collect the supernatant and pellet the membranes by ultracentrifugation. d. Resuspend the membrane pellet in a suitable buffer.

-

Competition Binding: a. In separate tubes, pre-incubate the membrane preparation with increasing concentrations of the unlabeled test compound for 15 minutes at 30°C. b. Add a fixed concentration of Bocillin FL to each tube and incubate for another 10 minutes at 30°C.

-

SDS-PAGE and Visualization: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: a. The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of the competing unlabeled compound increases. b. Quantify the band intensities to determine the IC50 of the test compound for each PBP.

Visualizations

Below are diagrams illustrating key pathways and experimental workflows relevant to the study of bacterial cell wall synthesis inhibitors.

Caption: Overview of the bacterial peptidoglycan synthesis pathway.

Caption: Mechanism of action of β-lactam antibiotics.

Caption: Workflow for screening cell wall synthesis inhibitors.